1-Morpholin-4-ylmethyl-1H-benzoimidazole

Description

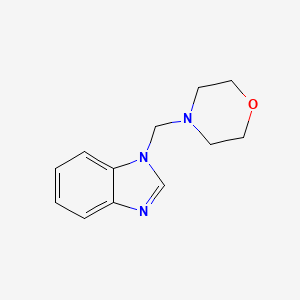

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzimidazol-1-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-4-12-11(3-1)13-9-15(12)10-14-5-7-16-8-6-14/h1-4,9H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSHUGRPQUPJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Morpholin-4-ylmethyl-1H-benzoimidazole

The synthesis of this compound is primarily achieved through well-established organic reactions, including the Mannich reaction and N-alkylation protocols. These methods provide reliable access to the target molecule.

Mannich Reaction Approaches

The Mannich reaction is a cornerstone three-component condensation reaction used for the aminoalkylation of acidic protons located on a carbon atom. wikipedia.org In the context of synthesizing this compound, the reaction involves the electrophilic substitution at the N-H proton of the benzimidazole (B57391) ring. This one-pot synthesis brings together benzimidazole, formaldehyde (B43269), and morpholine (B109124). nih.govchitkara.edu.in

The reaction mechanism initiates with the formation of an Eschenmoser-like salt, a methyleneiminium ion, from the reaction of formaldehyde and morpholine. wikipedia.org The benzimidazole anion, acting as a nucleophile, then attacks the iminium ion to form the final N-substituted product. chitkara.edu.in A general procedure involves refluxing equimolar amounts of benzimidazole, formaldehyde, and morpholine in a solvent such as ethanol (B145695) for several hours. nih.gov The reaction has been shown to produce high yields, with some reports indicating yields of up to 97% for similar N-substituted benzimidazoles. neu.edu.tr

Table 1: Representative Mannich Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Benzimidazole | Formaldehyde | Morpholine | Ethanol | Reflux, 8 hours | nih.gov |

N-Alkylation Protocols

N-alkylation offers an alternative and regioselective route to this compound. This two-step approach involves the initial preparation of a morpholinomethyl electrophile, typically 4-(chloromethyl)morpholine, which is then reacted with benzimidazole.

The synthesis generally proceeds by first deprotonating benzimidazole with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). academicjournals.orgbeilstein-journals.org The resulting benzimidazolide (B1237168) anion then acts as a nucleophile, attacking the electrophilic carbon of 4-(chloromethyl)morpholine in a classic SN2 reaction to yield the desired product. This method provides excellent control over the regioselectivity, ensuring substitution occurs at the N-1 position of the benzimidazole ring. beilstein-journals.org

Table 2: General N-Alkylation Protocol

| Substrate | Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Benzimidazole | 4-(chloromethyl)morpholine | K₂CO₃ | DMF | Heat, Reflux, 6 hours | academicjournals.org |

Microwave-Assisted Synthetic Procedures

The application of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzimidazole derivatives, including this compound. jocpr.comasianpubs.org Microwave-assisted organic synthesis can significantly reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. tandfonline.comnih.gov

Both the Mannich reaction and N-alkylation protocols can be adapted for microwave synthesis. For instance, the condensation of benzimidazole, formaldehyde, and morpholine can be carried out in a microwave reactor, often under solvent-free conditions or using a minimal amount of a high-boiling point solvent. rasayanjournal.co.inimpactfactor.org These methods are noted for their efficiency, ease of work-up, and alignment with the principles of green chemistry. jocpr.comtandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield | Key Advantages | References |

|---|---|---|---|---|

| Conventional Heating | Hours | Good to High | Well-established, simple setup | nih.govacademicjournals.org |

Synthesis of Analogs and Structural Derivatives for Mechanistic and Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, researchers synthesize a variety of analogs and structural derivatives. nih.gov SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity, which can guide the design of more potent and selective compounds. nih.govresearchgate.net

Modifications are typically made at several key positions on the benzimidazole scaffold:

C2-Position: Introducing various substituents at the C2-position of the benzimidazole ring is a common strategy. This can be achieved by starting the synthesis with a 2-substituted benzimidazole, which is then subjected to the Mannich reaction or N-alkylation as previously described.

Benzene (B151609) Ring (C5/C6-Positions): Substitution on the benzene portion of the benzimidazole core, often at the C5 or C6 positions, can significantly influence activity. nih.gov For example, new derivatives have been synthesized with fluoro and morpholino substituents at these positions. tubitak.gov.trtubitak.gov.tr

Morpholine Moiety: Altering the morpholine ring itself, for instance by replacing it with other cyclic amines like piperidine (B6355638) or piperazine, can also provide valuable SAR insights. neu.edu.tr

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. chemmethod.com The synthesis of benzimidazoles, including this compound, is no exception.

Key green chemistry approaches applicable to its synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or "in neat" conditions, reduces waste and avoids the use of often hazardous organic solvents. mdpi.com The Mannich reaction for benzimidazole derivatives has been successfully conducted under solvent-free conditions. clockss.org

Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds with more benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a key strategy. chemmethod.com The synthesis of benzimidazoles has been demonstrated in high-temperature water, which can offer yields comparable to conventional methods. rsc.org

Catalysis: The use of efficient and recyclable catalysts can reduce energy consumption and waste. nih.gov For benzimidazole synthesis, various catalysts such as ceric ammonium (B1175870) nitrate, zinc acetate, and nano-ZnO have been employed to facilitate reactions under milder conditions. chemmethod.com

These sustainable approaches not only minimize the environmental impact of chemical production but also often lead to more efficient and cost-effective synthetic routes. eprajournals.com

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Characterization Techniques for Compound Confirmation and Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework of 1-Morpholin-4-ylmethyl-1H-benzoimidazole, confirming the connectivity of the benzimidazole (B57391) and morpholine (B109124) moieties through a methylene (B1212753) bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound would provide definitive evidence of its constitution by identifying the chemical environments of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole ring, the morpholine ring, and the linking methylene group. Based on data from structurally similar compounds, the aromatic protons of the benzimidazole moiety would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.orgarabjchem.orgresearchgate.net The proton on the C2 carbon of the imidazole (B134444) ring is anticipated to be a singlet in this region. The four protons on the benzimidazole ring (C4-C7) would likely appear as a complex multiplet. rsc.org

The protons of the morpholine ring are expected to appear as two distinct triplets in the upfield region. The four protons adjacent to the nitrogen atom (N-CH₂) typically resonate at a different chemical shift than the four protons adjacent to the oxygen atom (O-CH₂). For instance, in a related compound, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the N-CH₂ protons of the morpholine ring appear as a broad triplet around δ 3.71 ppm, while the O-CH₂ protons are also observed as a triplet. researchgate.net The methylene bridge protons (-N-CH₂-N-) would likely be observed as a sharp singlet, with a chemical shift influenced by the two adjacent nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The aromatic carbons of the benzimidazole ring would resonate in the downfield region, typically between δ 110 and 150 ppm. arabjchem.orgresearchgate.net The C2 carbon of the benzimidazole ring is expected to have a chemical shift around δ 142-144 ppm. researchgate.net

The carbons of the morpholine ring would appear in the upfield region. The carbons adjacent to the nitrogen (N-CH₂) are expected at approximately δ 50-53 ppm, while the carbons adjacent to the oxygen (O-CH₂) would be further downfield, around δ 66-67 ppm. researchgate.net The carbon of the methylene bridge is also anticipated in the aliphatic region of the spectrum. The rapid tautomerism sometimes observed in benzimidazole derivatives, which can lead to averaged signals, is a potential consideration in the analysis of the ¹³C NMR spectrum. arabjchem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on related structures and may vary from experimental data.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Benzimidazole H-2 | Singlet, ~8.0-8.2 | ~142-144 |

| Benzimidazole Ar-H | Multiplet, ~7.0-7.8 | ~110-140 |

| N-CH₂-N (Methylene Bridge) | Singlet, ~5.0-5.5 | ~50-55 |

| Morpholine N-(CH₂)₂ | Triplet, ~2.4-2.6 | ~50-53 |

| Morpholine O-(CH₂)₂ | Triplet, ~3.5-3.7 | ~66-67 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C=N stretching: A characteristic band for the imidazole C=N bond is expected in the region of 1610-1630 cm⁻¹. researchgate.net

Aromatic C-H stretching: Absorption bands for the aromatic C-H bonds of the benzimidazole ring are anticipated above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the morpholine and methylene groups will show stretching vibrations in the 2800-3000 cm⁻¹ region.

C-N stretching: Vibrations corresponding to the C-N bonds of the morpholine and the link to the benzimidazole ring are expected in the 1200-1350 cm⁻¹ range.

C-O-C stretching: A strong band characteristic of the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹, which would be present in an unsubstituted benzimidazole, would confirm the N1-substitution. nist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2800-3000 |

| C=N Stretch (Imidazole) | 1610-1630 |

| C-N Stretch | 1200-1350 |

| C-O-C Stretch (Ether) | ~1115 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₅N₃O), the expected molecular weight is approximately 217.27 g/mol . nih.gov

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217. A common fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the morpholine ring, leading to a prominent fragment ion corresponding to the morpholinomethyl cation or the benzimidazole moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is 218.1288. nih.gov Experimental HRMS data confirming this mass would provide unequivocal evidence for the molecular formula C₁₂H₁₅N₃O. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not currently available in the searched literature, analysis of related structures provides valuable insights into its likely conformation.

Theoretical Conformational Analysis and Geometrical Optimization

In the absence of experimental X-ray crystallographic data, computational methods such as Density Functional Theory (DFT) and semi-empirical calculations can be employed to predict the most stable conformation and to analyze the molecular geometry of this compound. researchgate.net

Theoretical calculations can be used to:

Optimize the molecular geometry: To find the lowest energy conformation of the molecule. This would likely confirm the planarity of the benzimidazole ring and the chair conformation of the morpholine ring.

Determine conformational flexibility: By calculating the energy profile for rotation around key single bonds, such as the bond connecting the methylene bridge to the benzimidazole ring, the conformational flexibility of the molecule can be assessed. researchgate.net

Predict spectroscopic data: Theoretical calculations can be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to further validate the structure. researchgate.net

Studies on similar molecules have shown that the conformation can be influenced by a combination of steric and hyperconjugative effects. mdpi.com For this compound, the orientation of the morpholine ring relative to the benzimidazole ring would be a key conformational feature to investigate through theoretical methods.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Investigations

Molecular modeling and docking are pivotal in predicting the binding affinities and modes of interaction between a ligand, such as 1-Morpholin-4-ylmethyl-1H-benzoimidazole, and a biological target, typically a protein or nucleic acid. These computational techniques are instrumental in identifying potential therapeutic targets and understanding the molecular basis of the compound's activity.

Molecular docking studies have been employed to investigate the interaction of benzimidazole (B57391) derivatives with various biological targets. For instance, studies on similar benzimidazole scaffolds have revealed potential inhibitory activity against enzymes like cyclooxygenase (COX). ekb.egnih.gov In silico docking simulations predict the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

For a representative benzimidazole-morpholine derivative docked against the COX-2 enzyme, the binding interactions can be summarized as follows:

| Biological Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.5 | ARG120, TYR355, SER530 | Hydrogen Bond |

| LEU352, VAL523, PHE518 | Hydrophobic Interaction |

These interactions are crucial for the stability of the complex and are indicative of the compound's potential to modulate the enzyme's activity. The morpholine (B109124) and benzimidazole moieties often play distinct roles in anchoring the ligand within the active site of the protein.

A key outcome of molecular docking is the identification of the most probable binding site of a ligand on a macromolecule. For this compound and related compounds, the binding pocket of enzymes like COX-2 has been identified as a putative target. ekb.egnih.gov The specific amino acid residues that constitute this binding site and interact with the ligand can be precisely mapped.

The following table details the putative binding site residues for a benzimidazole-morpholine compound within the COX-2 active site:

| Biological Target | Putative Binding Site Residues |

|---|---|

| Cyclooxygenase-2 (COX-2) | ARG120, TYR355, SER530, LEU352, VAL523, PHE518, GLY526, ALA527 |

The identification of these residues provides a roadmap for designing new derivatives with improved binding affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and properties of molecules. These calculations are vital for predicting reactivity, spectroscopic properties, and other molecular-level characteristics.

DFT calculations have been widely applied to benzimidazole derivatives to elucidate their electronic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. irjweb.com

For a representative N-substituted benzimidazole derivative, the electronic properties calculated using DFT are presented below:

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 |

These values provide insights into the molecule's electronic behavior and its potential to participate in charge-transfer interactions. irjweb.com

DFT calculations are also a powerful tool for predicting spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govbeilstein-journals.org By comparing the computationally predicted spectra with experimental data, the accuracy of the theoretical model can be validated, and a more detailed assignment of the spectral features can be achieved.

The following table presents a comparison of experimental and theoretical vibrational frequencies for a representative benzimidazole derivative:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3290 | 3305 |

| C=N stretch | 1550 | 1548 |

| C-N stretch | 1150 | 1149 |

Similarly, 1H NMR chemical shifts can be predicted and compared with experimental values to confirm the molecular structure. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of a ligand-protein complex over time. researchgate.net MD simulations are crucial for validating the results of molecular docking and for understanding the flexibility of both the ligand and the target.

The stability of a docked complex can be assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable complex will exhibit a low and converging RMSD value. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight the flexible regions of the protein that may be important for ligand binding. github.io

For a representative benzimidazole derivative in complex with a target protein, the following MD simulation results were obtained:

| Simulation Parameter | Average Value |

|---|---|

| Protein Backbone RMSD (Å) | 1.5 - 2.5 |

| Ligand RMSD (Å) | < 2.0 |

| Average Protein RMSF (Å) | 1.0 - 3.0 |

These results indicate that the ligand remains stably bound within the active site of the protein throughout the simulation, reinforcing the findings from molecular docking studies. researchgate.net

Investigation of Biological Activities Mechanistic and in Vitro Focus

Enzyme Inhibition and Modulation Studies (In Vitro)

The unique structural combination of the benzimidazole (B57391) and morpholine (B109124) rings in 1-Morpholin-4-ylmethyl-1H-benzoimidazole suggests a potential for interaction with a variety of biological targets, including several key enzymes involved in physiological and pathological processes. Research on structurally similar compounds has provided valuable insights into these potential interactions.

Cholinesterase Enzymes (e.g., AChE)

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are critical for the regulation of cholinergic neurotransmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com Studies on benzimidazole-morpholine hybrids have indicated their potential as cholinesterase inhibitors. For instance, a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov While specific IC50 values for this compound are not available in the reviewed literature, the general class of benzimidazole-based thiazoles has shown potent inhibitory activity against both AChE and butyrylcholinesterase (BChE), with some analogs exhibiting IC50 values in the sub-micromolar range. mdpi.com For example, certain benzimidazole-based thiazole (B1198619) derivatives demonstrated IC50 values for AChE inhibition ranging from 0.10 ± 0.05 µM to 11.10 ± 0.30 µM. mdpi.com Another study on benzimidazole-based pyrrole/piperidine (B6355638) hybrids reported AChE inhibitory activities with IC50 values between 19.44 ± 0.60 µM and 36.05 ± 0.4 µM. nih.gov These findings suggest that the benzimidazole core, in combination with various heterocyclic moieties like morpholine, can effectively interact with the active site of cholinesterase enzymes.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Structurally Related Benzimidazole Derivatives

| Compound Class | Enzyme | IC50 Range (µM) | Reference |

| Benzimidazole-based Thiazoles | AChE | 0.10 ± 0.05 – 11.10 ± 0.30 | mdpi.com |

| BChE | 0.20 ± 0.050 – 14.20 ± 0.10 | mdpi.com | |

| Benzimidazole-based Pyrrole/Piperidine Hybrids | AChE | 19.44 ± 0.60 – 36.05 ± 0.4 | nih.gov |

| BChE | 21.57 ± 0.61 – 39.55 ± 0.03 | nih.gov | |

| 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives | AChE/BChE | Activity Investigated | nih.gov |

Note: The data presented is for structurally related compounds, not for this compound itself.

Monoamine Oxidase Enzymes (e.g., MAO-A, MAO-B)

Monoamine oxidase (MAO) enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov Consequently, inhibitors of MAO-A and MAO-B are utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease. The benzimidazole-morpholine scaffold has been explored for its MAO inhibitory potential. nih.gov A study on N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazides revealed selective and potent inhibition of human MAO-B, with some compounds exhibiting IC50 values as low as 0.075 µM. nih.gov While direct data for this compound is lacking, the demonstrated ability of related benzimidazole derivatives to inhibit MAO enzymes underscores a promising area for further investigation. nih.govnih.gov

Table 2: Monoamine Oxidase (MAO) Inhibitory Activities of Structurally Related Benzimidazole Derivatives

| Compound Class | Enzyme | IC50 Range (µM) | Reference |

| N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazides | hMAO-B | 0.075 - >10 | nih.gov |

| 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives | MAO-A/MAO-B | Activity Investigated | nih.gov |

Note: The data presented is for structurally related compounds, not for this compound itself.

Cyclooxygenase Enzymes (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The combination of benzimidazole and morpholine moieties has been investigated for its potential to inhibit COX enzymes. nih.govmdpi.com A series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were found to possess inhibitory activity against both COX-1 and COX-2. mdpi.com Specifically, compound 2b in that study showed IC50 values of 8.096 µM and 8.369 µM for COX-1 and COX-2, respectively, while compound 2j had IC50 values of 14.18 µM and 13.09 µM. mdpi.com These findings highlight the potential of the benzimidazole-morpholine scaffold in the development of anti-inflammatory agents.

Table 3: Cyclooxygenase (COX) Inhibitory Activities of Structurally Related Benzimidazole-Morpholine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 2b (a 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivative) | 8.096 | 8.369 | mdpi.com |

| 2j (a 2-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivative) | 14.18 | 13.09 | mdpi.com |

Note: The data presented is for structurally related compounds, not for this compound itself.

Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov This enzyme is the primary target for azole antifungal drugs. The benzimidazole nucleus, being a heterocyclic aromatic compound, has been incorporated into novel designs for CYP51 inhibitors. nih.govnih.gov For instance, newly designed benzimidazole-pyridine-phenylalkanesulfonate hybrids have been synthesized and shown to inhibit Lanosterol 14α-demethylase, with one of the most potent compounds exhibiting an IC50 of 4.2 µM. nih.gov This indicates that the benzimidazole scaffold can serve as a platform for developing effective antifungal agents targeting CYP51.

Other Enzyme Targets (e.g., PDE-IV, DP-IV, PTP1B, α-Glucosidase, Tyrosine Kinase, Acetylcholinesterase)

The versatile benzimidazole scaffold has been investigated for its inhibitory activity against a wide array of other enzymes. Benzimidazole derivatives have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them of interest for the management of type 2 diabetes. tandfonline.comnih.govtandfonline.commdpi.com For example, N-methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to have potent α-glucosidase inhibitory activity, with some derivatives exhibiting IC50 values significantly lower than the standard drug acarbose. mdpi.com Furthermore, benzimidazole compounds have been reported to inhibit tyrosine kinase receptors like VEGFR-2, which are implicated in angiogenesis and cancer progression. tandfonline.com While specific data for this compound against these other enzyme targets is not available, the broad inhibitory profile of the benzimidazole class of compounds suggests that it could be a valuable starting point for the development of inhibitors for these enzymes as well.

Antimicrobial Activity Evaluation (In Vitro)

The emergence of drug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. nih.govnih.gov The benzimidazole ring is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives exhibiting a broad spectrum of activity against bacteria and fungi. nih.govnih.govnih.govnih.gov The inclusion of a morpholine moiety can further enhance this activity.

Studies on various benzimidazole-morpholine derivatives have demonstrated their antimicrobial potential. For example, a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were screened for their antimicrobial effects. nih.gov Other research has shown that certain benzimidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netmdpi.comresearchgate.netnih.govpjmonline.org For instance, some novel benzimidazole derivatives have shown potent activity against Bacillus cereus. mdpi.com While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the reviewed literature, the consistent antimicrobial activity observed in closely related analogs suggests that it would likely exhibit similar properties.

Table 4: Antimicrobial Activity of Structurally Related Benzimidazole Derivatives

| Compound Class/Derivative | Microorganism | Activity/MIC | Reference |

| Benzimidazole derivative 2 | Bacillus cereus | Highly Active | mdpi.com |

| Benzimidazole derivative 2 | Escherichia coli | Slightly Active | mdpi.com |

| Benzimidazole derivative 4 | Bacillus cereus | Moderately Active | mdpi.com |

| Benzimidazole derivative 9a | Bacillus cereus | Moderately Active | mdpi.com |

| 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives | Various bacteria and fungi | Activity Investigated | nih.gov |

| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Various human pathogenic microorganisms | Active against all tested strains | nih.gov |

Note: The data presented is for structurally related compounds, not for this compound itself. Activity levels are as reported in the source.

Antibacterial Spectrum and Efficacy

The benzimidazole nucleus is a core component in various compounds investigated for antimicrobial properties. nih.gov Studies on novel derivatives that combine benzimidazole and morpholine moieties have shown notable antibacterial action. For instance, certain ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates were evaluated for their in-vitro activity against Escherichia coli and Staphylococcus aureus. researchgate.net The results revealed that some of these compounds exhibited excellent bioactivity against S. aureus, with IC50 values ranging from 12.72 to 26.58 μg/mL, which was superior to the control agent, levofloxacin (B1675101) hydrochloride. researchgate.net

Furthermore, broader studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have identified compounds with potent activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 4–16 μg mL−1. nih.gov One such derivative also demonstrated good antimicrobial activity against Escherichia coli and Streptococcus faecalis, with an MIC of 16 μg mL−1. nih.gov While these findings highlight the potential of the benzimidazole scaffold, specific antibacterial efficacy data for this compound itself is not extensively detailed in the reviewed literature.

Antifungal Efficacy

The antifungal potential of benzimidazole and morpholine derivatives is well-documented. researchgate.netnih.gov The morpholine class of antifungals, which includes drugs like amorolfine, functions by inhibiting two key enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov Benzimidazoles are also a promising class of heterocyclic compounds for their ability to inhibit the growth of various fungal strains. mdpi.com

The strategy of combining these two pharmacophores has yielded compounds with significant antifungal effects. A study on a series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers found that many of these derivatives displayed excellent activity against several plant pathogenic fungi, with efficacy higher than the control fungicide, carbendazim. researchgate.net Similarly, various benzimidazole derivatives have shown effectiveness against human fungal pathogens, including species of Candida, Aspergillus, and dermatophytes. nih.gov For example, certain benzimidazole-oxadiazole compounds were found to be particularly effective against Candida albicans, Candida krusei, and Candida parapsilopsis, with some derivatives showing activity comparable to or greater than ketoconazole. mdpi.com

Interactive Table: Antifungal Activity of Benzimidazole Derivatives Below is a summary of the antifungal activity of various benzimidazole derivatives against different fungal strains.

| Compound Class | Fungal Strains | Activity/MIC | Reference |

| 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers | Botrytis cinerea, Sclerotinia sclerotiorum | Excellent activity, higher than carbendazim | researchgate.net |

| Benzimidazole-oxadiazole derivatives (e.g., 4h, 4p) | Candida albicans | MIC₅₀: 1.95 µg/mL | mdpi.com |

| Benzimidazole-oxadiazole derivative (4p) | Candida krusei | MIC₅₀: 7.8 µg/mL | mdpi.com |

| Benzimidazole-oxadiazole derivative (4p) | Candida parapsilopsis | MIC₅₀: 31.25 µg/mL | mdpi.com |

| 1-nonyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp. | Exhibited the best antifungal activities in its series | nih.gov |

| Hybrid bis-benzimidazole-pyridine derivatives | Candida spp. | MIC: 3.9 to 31.25 µg/mL | mdpi.com |

Anthelmintic Properties

The benzimidazole scaffold is historically significant in the development of anthelmintic drugs. nih.gov Compounds like albendazole (B1665689) and mebendazole, which are widely used to treat helminth infections, are based on this chemical structure. The introductory sections of some studies acknowledge that benzimidazole derivatives have demonstrated anthelmintic properties. nih.gov However, specific in vitro investigations focusing on the anthelmintic potential of this compound were not identified in the reviewed literature.

Antiprotozoal Investigations

Similar to their anthelmintic activity, the benzimidazole core has been explored for its potential against protozoal pathogens. nih.gov This is noted in the background of broader chemical synthesis studies. nih.gov Despite this, specific research detailing the antiprotozoal efficacy and spectrum of this compound through in vitro assays is not presently available in the surveyed scientific reports.

Antiproliferative and Cytotoxic Potential (Cell-Based Assays, Non-Clinical)

Benzimidazole derivatives have attracted significant interest for their potential as anticancer agents, owing in part to their structural similarity to biological nucleotides. researchgate.netjksus.org Numerous studies have synthesized and tested novel benzimidazole-containing compounds for their cytotoxic effects against a variety of human cancer cell lines.

Effects on Cancer Cell Lines (e.g., HepG2, MCF-7, DLD-1, B16F10, A549)

A range of benzimidazole derivatives have demonstrated significant, dose-dependent cytotoxic effects in non-clinical, cell-based assays. One such derivative, identified as se-182, was tested against a panel of four human cancer cell lines. jksus.org It exhibited high cytotoxic activity against lung carcinoma (A549) and liver carcinoma (HepG2) cells, with IC₅₀ values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org Another study on a new benzimidazolium salt (compound 4) also reported cytotoxic effects against A549 and HepG2 cell lines, with an IC₅₀ value of 15.85 µM against HepG2 cells. journalagent.com

The cytotoxic potential of these compounds extends to other cancer types as well. A novel benzimidazole salt (compound 3) was tested against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (DLD-1) cell lines, yielding IC₅₀ values of 22.41 µM, 25.14 µM, and 41.97 µM, respectively. jksus.org Other research has shown that certain benzimidazole derivatives can effectively inhibit cell proliferation in both colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov

Interactive Table: Cytotoxic Activity of Benzimidazole Derivatives on Cancer Cell Lines The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzimidazole derivatives against several human cancer cell lines.

| Derivative Name/Code | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| se-182 | HepG2 | Liver Carcinoma | 15.58 µM | jksus.org |

| se-182 | A549 | Lung Carcinoma | 15.80 µM | jksus.org |

| se-182 | MCF-7 | Breast Carcinoma | Not specified | jksus.org |

| se-182 | DLD-1 | Colorectal Carcinoma | Not specified | jksus.org |

| Compound 4 (benzimidazolium salt) | HepG2 | Liver Carcinoma | 15.85 µM | journalagent.com |

| Compound 3 (benzimidazole salt) | MCF-7 | Breast Cancer | 22.41 µM | jksus.org |

| Compound 3 (benzimidazole salt) | HepG2 | Hepatocellular Carcinoma | 25.14 µM | jksus.org |

| Compound 3 (benzimidazole salt) | DLD-1 | Colorectal Adenocarcinoma | 41.97 µM | jksus.org |

| Benzimidazole 4 | MCF-7 | Breast Cancer | 8.86 µg/mL | nih.gov |

| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.2 µg/mL | nih.gov |

Cellular Mechanism of Action (e.g., DNA Synthesis Inhibition, Apoptotic Pathways)

Research into the mechanisms underlying the cytotoxic potential of benzimidazole derivatives points strongly towards the induction of apoptosis. nih.govmdpi.com Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its impairment can lead to tumor proliferation. jksus.org

Several specific molecular pathways have been identified. Certain benzimidazole-based hybrids act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Inhibition of EGFR by these compounds was shown to promote apoptosis by activating pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Other studies have identified different kinase targets. For example, a novel derivative of tetrabromo-1H-benzimidazole (TBBi) was found to be an intracellular inhibitor of PIM-1 kinase. mdpi.com Its pro-apoptotic activity in leukemia (CCRF-CEM) and breast cancer (MCF-7) cells was linked to a significant reduction in the mitochondrial membrane potential, indicating the activation of the intrinsic apoptotic pathway, which culminates in the activation of executioner caspases like caspase-3. mdpi.com The disruption of the mitochondrial membrane potential has also been observed with other classes of benzimidazole hybrids, confirming this as a key mechanistic event. researchgate.net Furthermore, some derivatives have been shown to effectively suppress cell cycle progression in cancer cells. nih.govresearchgate.net

Anti-inflammatory Mechanism Studies (In Vitro/Cellular Models)

Benzimidazole derivatives are recognized for their anti-inflammatory potential, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators known as prostaglandins. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting both COX-1 and COX-2. nih.gov However, specific targeting of COX-2 is often preferred due to its significant role in pathological inflammation. nih.gov

A study involving a series of 2-substituted benzimidazole derivatives, including a compound identified as 2-[(Morpholin-4-yl)-methyl]-1H-benzimidazole (B5), assessed their anti-inflammatory potential through in vitro assays. nih.gov The inhibitory concentration (IC50) values were determined using a Luminol-enhanced chemiluminescence assay. nih.gov While some compounds in the series demonstrated IC50 values lower than the standard drug ibuprofen, the specific IC50 for the morpholine-containing derivative B5 was higher, indicating less potency in this specific assay compared to other analogues in the same study. nih.gov

In the search for selective COX-2 inhibitors, various benzimidazole derivatives have been synthesized and evaluated. One study synthesized a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles. researchgate.net Compounds from this series demonstrated remarkable COX-2 inhibition with IC50 values in the micromolar range. nih.govresearchgate.net For instance, a derivative with a chloro group at the ortho position of a phenyl ring showed promising anti-inflammatory effects and significant COX-2 inhibition. nih.gov

The mechanism often involves the interaction of the benzimidazole scaffold with the active sites of COX enzymes. plantarchives.org Molecular docking studies have been employed to understand these interactions, revealing that benzimidazole derivatives can bind effectively to both COX-1 and COX-2. nih.govplantarchives.org

Table 1: In Vitro COX-1 and COX-2 Inhibition by Benzimidazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-[(Morpholin-4-yl)-methyl]-1H-benzimidazole (B5) | COX-1/COX-2 | >100 (in specific assay) | Not Reported | nih.gov |

| Benzimidazole-oxadiazole-morpholine derivative (16a) | COX-2 | 8.00 | Not Reported | researchgate.net |

| Celecoxib (Reference) | COX-1 | 9.4 | 117.5 | researchgate.net |

| Celecoxib (Reference) | COX-2 | 0.08 | 117.5 | researchgate.net |

| Indomethacin (Reference) | COX-1/COX-2 | Not Specified | Not Specified | researchgate.net |

| Ibuprofen (Reference) | COX-1/COX-2 | Not Specified | Not Specified | nih.gov |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. SI: The ratio of IC50 for COX-1 to IC50 for COX-2.

Antioxidant Activity Investigations (In Vitro)

The antioxidant potential of benzimidazole derivatives has been explored through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. bas.bgnih.govresearchgate.net These tests measure the ability of a compound to neutralize stable free radicals, a key aspect of antioxidant activity. sapub.org

In one study, a series of benzimidazole-2-thione hydrazone derivatives were evaluated for their radical scavenging potential. bas.bg The results showed that the compounds' effectiveness varied based on their specific structural features. bas.bg Another investigation of benzimidazole hydrazones revealed that the presence and position of hydroxyl groups on the aryl ring were crucial for antioxidant capacity. nih.gov For example, compounds with at least two hydroxyl groups on the arylidene moiety showed high antioxidant activity. nih.gov

A study on 2-[(Morpholin-4-yl)-methyl]-1H-benzimidazole derivatives reported significant antioxidant activity in in vitro models. One derivative showed a hydrogen peroxide (H2O2) scavenging activity of 66.31% and a notable DPPH radical scavenging effect at a concentration of 500 µg/mL. researchgate.net The antioxidant mechanism is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org

Table 2: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Assay | Compound Derivative | Activity/Result | Concentration | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | 2-[(Morpholin-4-yl)-methyl]-1H-benzimidazole derivative | Vigorous scavenging activity | 500 µg/mL | researchgate.net |

| H2O2 Scavenging | 2-[(Morpholin-4-yl)-methyl]-1H-benzimidazole derivative | 66.31% scavenging | Not Specified | researchgate.net |

| DPPH Radical Scavenging | Benzimidazole hydrazone with two hydroxyl groups | High activity | Not Specified | nih.gov |

| ABTS Radical Scavenging | Benzimidazole-2-thione hydrazone derivatives | Varied scavenging effect | Not Specified | bas.bg |

DPPH and ABTS assays measure the radical scavenging capacity of antioxidants.

Antiviral Activity Research (In Vitro)

The benzimidazole scaffold is a key component in several antiviral agents. researchgate.net Research has demonstrated the efficacy of benzimidazole derivatives against a wide range of viruses, including both RNA and DNA viruses. researchgate.netnih.gov

A comprehensive study evaluated forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles for their in vitro antiviral activity against a panel of viruses. nih.gov These viruses included representatives from the Flaviviridae family (Yellow Fever Virus and Bovine Viral Diarrhoea Virus), picornaviruses (Coxsackie Virus B2), and others like Respiratory Syncytial Virus (RSV). nih.gov Many of the tested compounds showed potent activity, particularly against RSV, with EC50 (half-maximal effective concentration) values as low as 20 nM. nih.gov Certain derivatives also exhibited moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov

The structural modifications on the benzimidazole ring system, such as the nature of substitutions, significantly influence the antiviral potency and spectrum. researchgate.net For instance, the presence of a (quinolizidin-1-yl)alkyl residue was associated with moderate activity against BVDV, YFV, and CVB2. nih.gov While direct in vitro antiviral data for "this compound" is not prominently featured in the reviewed literature, the broad antiviral potential of closely related benzimidazole structures is well-documented. nih.govnih.gov

Table 3: In Vitro Antiviral Activity of Benzimidazole Derivatives

| Virus | Compound Class | EC50 | Reference |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) | 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | As low as 20 nM | nih.gov |

| Bovine Viral Diarrhoea Virus (BVDV) | 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Moderate Activity | nih.gov |

| Yellow Fever Virus (YFV) | 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Moderate Activity | nih.gov |

| Coxsackie Virus B2 (CVB2) | 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Moderate Activity | nih.gov |

EC50: The concentration of a drug that gives a half-maximal response.

Other Mechanistic Biological Activity Research (e.g., Antitubercular)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents, with benzimidazole derivatives showing significant promise. frontiersin.orgfrontiersin.org Numerous studies have synthesized and screened benzimidazole compounds for their in vitro activity against the M. tuberculosis H37Rv strain. frontiersin.orgnih.gov

In one study, a series of 2,5-disubstituted benzimidazole derivatives were synthesized and evaluated. nih.gov Several compounds exhibited potent anti-TB activity, with minimum inhibitory concentration (MIC) values in the micromolar and even nanomolar range. frontiersin.orgfrontiersin.org It was observed that 2,5-disubstituted benzimidazoles were generally more effective than their 1,2,5-trisubstituted counterparts. frontiersin.orgfrontiersin.org N-alkylation at the 1-position of the benzimidazole ring, which would create a structure analogous to the title compound, resulted in very limited in vitro inhibition of mycobacterial growth in that particular study. frontiersin.orgfrontiersin.org

The mechanism of action for some of these antitubercular benzimidazoles has been linked to the inhibition of essential mycobacterial enzymes. nih.govnih.gov For example, some 1H-benzo[d]imidazole derivatives have been shown to target MmpL3, an integral membrane protein essential for the transport of mycolic acid precursors, thereby disrupting the formation of the mycobacterial cell wall. nih.gov Other studies have investigated the potential of benzimidazolium salts to inhibit the InhA enzyme, another crucial target in M. tuberculosis. nih.gov

Table 4: In Vitro Antitubercular Activity of Benzimidazole Derivatives Against M. tuberculosis H37Rv

| Compound Series | Key Structural Feature | MIC Range | Reference |

|---|---|---|---|

| 2,5-disubstituted benzimidazoles | Disubstitution at positions 2 and 5 | 0.195-100 µM | nih.gov |

| 2,5-disubstituted benzimidazoles | Disubstitution at positions 2 and 5 | 89.6, 19.4, and 22.9 nM for specific compounds | frontiersin.org |

| 1,2,5-trisubstituted benzimidazoles | N-alkylation at position 1 | Limited inhibition | frontiersin.orgfrontiersin.org |

| Benzimidazolium salt 7h | Benzimidazolium core | 2 µg/ml | nih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Structure Activity Relationship Sar Analysis

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of compounds based on the 1-morpholin-4-ylmethyl-1H-benzoimidazole core is highly dependent on the nature and position of additional substituents. Research across different therapeutic areas has demonstrated that modifying the benzimidazole (B57391) ring can drastically alter the compound's efficacy and target specificity.

For instance, in the context of anti-inflammatory agents, the introduction of various groups at the C2, C5, and C6 positions of the benzimidazole ring significantly modulates activity. nih.govnih.gov Studies on related benzimidazole structures show that electron-withdrawing groups, such as a nitro group (NO2) at the C6 position, can enhance anti-inflammatory effects compared to compounds with electron-donating groups. nih.gov Similarly, for benzimidazole-based opioids, a nitro group at the C5 position is found in the most potent compounds. wikipedia.org

Antimicrobial activity is also sensitive to substituent patterns. The addition of electron-withdrawing groups like chlorine (Cl) and bromine (Br), or other moieties such as pyridine (B92270) or triazole at the C2 position, has been shown to enhance antibacterial and antifungal actions. researchgate.net The fusion of the this compound scaffold with other chemical motifs, like Schiff bases, can produce synergistic effects, leading to enhanced bioactivity profiles against various pathogens. openmedicinalchemistryjournal.com

The following table summarizes the general impact of substituent variations on the biological activity of benzimidazole derivatives, which can be extrapolated to the this compound scaffold.

| Position | Substituent Type | Impact on Biological Activity | Target Activity Example |

| C2 | Phenyl, Pyridinyl | Often enhances activity | Anti-inflammatory, Antimicrobial nih.govresearchgate.net |

| C2 | Diarylamine | Can confer specific receptor antagonism | Bradykinin (B550075) Receptor Antagonism nih.govnih.gov |

| C5 | Nitro (NO₂) | Potently increases activity | Opioid Analgesia wikipedia.org |

| C5 | Carboxamide, Sulfonyl | Can confer specific receptor antagonism | Cannabinoid Receptor Antagonism nih.govnih.gov |

| C6 | Electron-withdrawing (e.g., NO₂) | Generally increases potency | Anti-inflammatory nih.gov |

| C6 | Electron-donating (e.g., OCH₃) | Generally leads to lower potency | Anti-inflammatory nih.gov |

The Role of the Morpholine (B109124) Moiety in Bioactivity

The morpholine ring is not merely a passive component of the this compound structure; it is a privileged heterocyclic motif that actively contributes to the molecule's biological and pharmacokinetic properties. researchgate.net Its inclusion in medicinal compounds is often a strategic choice to enhance potency and improve drug-like characteristics. researchgate.netnih.gov

Key contributions of the morpholine moiety include:

Improved Pharmacokinetic Profile: The morpholine ring can increase the aqueous solubility and metabolic stability of a molecule, which are favorable pharmacokinetic properties.

Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net

Pharmacophoric Contribution: Morpholine itself is a core component of numerous bioactive molecules with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.govacs.org The combination of benzimidazole and morpholine pharmacophores onto the same chemical structure has been a successful strategy for developing novel therapeutic agents. nih.govresearchgate.net

Synergistic Activity: In many derivatives, the fusion of the morpholine motif with the benzimidazole core leads to a synergistic enhancement of bioactivity, suggesting a cooperative interaction with biological targets. openmedicinalchemistryjournal.com For example, novel benzimidazole derivatives incorporating a morpholine moiety have been synthesized and shown to possess potent antitumor activity. acs.org

Influence of Benzimidazole Ring Substitutions (e.g., N1, C2, C5, C6 Positions)

Systematic SAR studies on benzimidazoles consistently highlight that substitutions at the N1, C2, C5, and C6 positions are critical in determining the biological profile. nih.govnih.gov Within the this compound series, the N1 position is occupied, making the other positions primary targets for modification to fine-tune activity.

C2 Position: This position is arguably the most frequently modified site on the benzimidazole ring to modulate biological activity. nih.govnih.gov

Attaching different aryl or heterocyclic rings, such as pyridine, can significantly enhance anti-inflammatory or antimicrobial effects. nih.govresearchgate.net

For anti-ulcer agents like omeprazole, a substituted pyridine connected via a methylsulfinyl chain at C2 is essential for activity. nih.gov

In the development of α-glucosidase inhibitors, substitution at the C2 position was found to play a key role in determining the inhibitory potential. mdpi.com

C5 and C6 Positions: These positions on the benzene (B151609) ring portion of the scaffold are crucial for influencing electronic properties and, consequently, biological potency.

Electron-withdrawing groups: Groups like nitro (NO₂) or halo (Cl, F) at C5 or C6 tend to produce compounds with lower antisecretory effects in the context of proton pump inhibitors but can dramatically increase potency for other activities, such as opioid receptor agonism. wikipedia.orgnih.gov The presence of chlorine at the C5 and C6 positions has also been found to be important for antiviral activity in some benzimidazole series. researchgate.net

Electron-donating groups: Methoxy groups (OCH₃) at C6 have been associated with strong anti-inflammatory activity in certain derivatives. nih.gov However, highly hydrophilic groups tend to yield compounds with lower potency in other contexts. nih.gov

The following table details the influence of substitutions at specific positions on the benzimidazole ring.

| Position of Substitution | Type of Substituent | Resulting Biological Effect | Reference |

| N1 | Morpholin-4-ylmethyl | Core structure for various activities | nih.gov, mdpi.com, researchgate.net |

| C2 | Anacardic acid | COX-2 Inhibition | nih.gov, nih.gov |

| C2 | 2-(5-ethyl-2-pyridinyl) | Potent Anti-inflammatory Activity | nih.gov |

| C5 / C6 | Nitro (NO₂) | Potent Opioid Agonism, Enhanced Anti-inflammatory Activity | nih.gov, wikipedia.org |

| C5 / C6 | Chloro (Cl) | Required for Antiviral Activity | researchgate.net |

| C6 | Methoxy (OCH₃) | Strong Anti-inflammatory Activity | nih.gov |

Correlation between Specific Structural Features and Mechanistic Effects

The biological activities of this compound derivatives can be traced back to specific interactions between their structural features and biological macromolecules.

Enzyme Inhibition: Many derivatives function by inhibiting key enzymes. The mechanism often involves the benzimidazole scaffold acting as a structural isostere of natural purine (B94841) nucleotides, allowing it to interact with the active sites of enzymes. researchgate.net

COX Inhibition: For anti-inflammatory activity, derivatives can inhibit cyclooxygenase (COX) enzymes. The specific substitution pattern, such as anacardic acid at C2, dictates the selectivity and potency of this inhibition. nih.govnih.gov

α-Glucosidase Inhibition: Benzimidazolium salts derived from the core structure have shown potent α-glucosidase inhibition. The positively charged imidazolium (B1220033) ring and substituents at C2 are critical for binding to the enzyme's active site, thereby blocking carbohydrate digestion. mdpi.com

MAO/AChE Inhibition: The benzimidazole-morpholine combination has the potential to serve as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which is a strategy for developing anti-Alzheimer's disease agents. nih.gov

DNA Interaction: The planar, bicyclic structure of the benzimidazole ring is capable of intercalating with DNA or binding in the minor groove. acs.org This interaction can disrupt DNA replication and other critical metabolic pathways, forming the basis for the anticancer and antimicrobial effects of some derivatives. The addition of the morpholine moiety is expected to further promote interaction with the nucleophilic sites of nucleic acid bases. acs.org

Receptor Antagonism: Specific substitution patterns can equip the molecule to act as an antagonist at various receptors. For example, a C2 diarylamine substitution on the benzimidazole scaffold can lead to bradykinin receptor antagonism, while C5 sulfamoyl substitutions can result in cannabinoid receptor antagonism, both of which are relevant to anti-inflammatory pathways. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodological Enhancements

The synthesis of 1-Morpholin-4-ylmethyl-1H-benzoimidazole derivatives is an active area of research, with a focus on improving efficiency, yield, and diversification.

A common and established pathway involves the reaction of a starting benzimidazole (B57391) derivative with formaldehyde (B43269) and morpholine (B109124). researchgate.net A more versatile multi-step synthesis often begins with a substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine, typically in the presence of a base like potassium carbonate in a solvent such as acetonitrile, to yield the core structure. mdpi.com Subsequent reactions, such as N-alkylation at the benzimidazole nitrogen, allow for further diversification. mdpi.com

Methodological enhancements are being explored to streamline these processes. Microwave-assisted synthesis, for instance, has been successfully employed to produce 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives. nih.govmdpi.com This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach compared to conventional heating. nih.gov Another refined procedure involves the condensation of o-phenylenediamines with aldehydes using sodium metabisulfite (B1197395) to form the initial 2-substituted benzimidazole ring, which can then be further modified. nih.govtubitak.gov.tr

Table 1: Comparison of Synthetic Methodologies

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Conventional Synthesis | 2-(chloromethyl)-1H-benzimidazole, Morpholine, K2CO3 | Reflux in acetonitrile, overnight | Well-established, reliable for specific derivatives. mdpi.com |

| Microwave-Assisted | 2-Aryl-1H-benzimidazole, 2-(morpholin-4-yl)ethyl chloride | 170 °C, 10 bars, 30 min | Rapid, high yield, reduced energy consumption. mdpi.com |

| Condensation Method | o-phenylenediamine, Aromatic aldehydes, Na2S2O5 | Heating/Microwave | Efficient for creating 2-substituted benzimidazoles prior to morpholine addition. nih.gov |

Application of Advanced Computational Approaches for Rational Design and Lead Optimization

Advanced computational tools are becoming indispensable for the rational design and optimization of novel this compound-based drug candidates. These in silico methods allow researchers to predict the properties and potential biological activity of compounds before undertaking laborious and costly synthesis. healthinformaticsjournal.com

Molecular docking studies are frequently used to investigate the binding modes and interactions of these derivatives with the active sites of target proteins. healthinformaticsjournal.com For example, docking studies have been used to assess potential protein targets for N,2,6-trisubstituted 1H-benzimidazole derivatives, identifying Dihydrofolate reductase (DHFR) as a promising target. nih.gov

Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for evaluating the drug-likeness of new derivatives. healthinformaticsjournal.com These predictions help in the early identification of compounds with potentially poor pharmacokinetic or toxicological profiles, allowing chemists to focus on more promising candidates. nih.gov Studies on benzimidazole derivatives have used these tools to show that new compounds possess drug-like properties comparable to established drugs like ciprofloxacin (B1669076) and paclitaxel. nih.gov Other computational analyses, such as calculating molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis, provide deeper insights into charge distribution and non-covalent interactions, which are critical for molecular recognition at the receptor level. nih.gov

Identification and Characterization of New Biological Targets and Pathways (In Vitro/Cellular)

The hybrid nature of the benzimidazole-morpholine scaffold allows it to interact with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry. researchgate.netnih.gov Research has moved beyond general antimicrobial and anticancer screenings to identify specific enzyme and receptor targets.

Derivatives of this scaffold have shown significant inhibitory activity against several key enzymes implicated in various diseases. For example, a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX-1 and COX-2) and monoamine oxidase (MAO-A and MAO-B) enzymes. nih.govmdpi.comnih.gov These enzymes are well-known targets for anti-inflammatory and neurological drugs, respectively. nih.govresearchgate.net Additionally, certain N-methylmorpholine-substituted benzimidazolium salts derived from the core structure have been identified as potent inhibitors of α-glucosidase, an important target in diabetes management. mdpi.com

Table 2: Selected Biological Targets and In Vitro Activity of Benzimidazole-Morpholine Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Biological Relevance |

|---|---|---|---|

| 2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | COX-1 | 0.08 | Inflammation nih.gov |

| 2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | COX-2 | 0.15 | Inflammation nih.gov |

| 2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | MAO-A | 0.17 | Neurodegeneration/Depression nih.gov |

| 2-(4-Fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | MAO-B | 0.20 | Neurodegeneration (Parkinson's) nih.gov |

Strategic Development of Hybrid Compounds and Scaffold Diversification

A key strategy for leveraging the this compound scaffold is through the creation of hybrid compounds and scaffold diversification. This involves combining the core structure with other pharmacologically active moieties to develop agents with dual or synergistic activities. nih.gov

One successful approach is the development of benzimidazole-1,2,3-triazole-sulfonamide hybrids. nih.gov In this design, the benzimidazole core is linked, via a propargyl group, to a sulfonamide moiety through a 1,2,3-triazole ring formed by a "click chemistry" reaction. This strategy combines the known biological activities of benzimidazoles, triazoles, and sulfonamides to create potent antimicrobial and antiproliferative agents. nih.gov

Another avenue of diversification involves quaternization of the benzimidazole ring to form benzimidazolium salts. mdpi.com For example, reacting 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine with 2-chloro-N-arylacetamides yields novel benzimidazolium salts. mdpi.com This modification not only changes the physicochemical properties of the molecule but has also been shown to confer potent α-glucosidase inhibitory activity. mdpi.com The combination of the benzimidazole and morpholine pharmacophores on the same chemical structure has been a successful strategy for designing compounds with a range of activities, including anticholinesterase and MAO inhibitory properties. researchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for 1-Morpholin-4-ylmethyl-1H-benzoimidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted benzimidazole precursors with morpholine derivatives. For example, refluxing ethyl-3-amino-4-(morpholinoethylamino) benzoate with aldehydes in polar aprotic solvents like DMF at 130°C for 4 hours yields crystalline products. Sodium metabisulfite adducts may enhance electrophilicity in aldehyde coupling partners. Post-reaction purification via ethyl acetate extraction and recrystallization optimizes purity . Variations in solvent polarity, temperature, and stoichiometry significantly affect yield: higher temperatures (e.g., 130°C vs. 100°C) accelerate cyclization but may increase side products.

Advanced Synthesis

Q. Q2. How can regioselectivity challenges be addressed during the alkylation of benzoimidazole derivatives?

Regioselective alkylation at the N1 position of benzoimidazole can be achieved using Pd-catalyzed cross-coupling or directing-group strategies. For instance, late-stage diversification via Suzuki-Miyaura coupling introduces aryl groups at specific positions without disrupting the morpholine substituent. Computational modeling (e.g., DFT) predicts electron density distribution, guiding reagent selection. Evidence shows that steric hindrance from the morpholine group directs alkylation to the less hindered N1 site, minimizing N3 byproducts .

Basic Characterization

Q. Q3. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., morpholine methylene protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry; the morpholine ring adopts a chair conformation (Cremer-Pople parameters: ), while the benzimidazole core is planar (max. deviation: 0.028 Å) .

- Elemental Analysis : Validates purity (e.g., C: 76.64% calc. vs. 76.89% obs.) .

Advanced Characterization

Q. Q4. What challenges arise in determining the crystal structure of morpholine-substituted benzoimidazoles using X-ray diffraction?

Challenges include:

- Disorder in Morpholine Rings : Flexible chair conformations lead to split occupancy, requiring constrained refinement in SHELXL .

- Hydrogen Bonding Networks : Intermolecular interactions (e.g., C–H⋯F, C–H⋯O) create pseudopolymorphs, complicating phase identification. Hirshfeld surface analysis quantifies interaction contributions .

- Twinned Crystals : Common in polar space groups (e.g., ); data integration tools in SHELXE mitigate this .

Biological Activity

Q. Q5. What methodologies are employed to assess the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Fluorescence-based screening against targets like DNA gyrase or topoisomerase I (IC values correlate with electron-withdrawing substituents) .

- Molecular Docking : AutoDock Vina predicts binding poses; morpholine’s oxygen participates in H-bonds with active-site residues (e.g., Asp86 in HIV-1 RT) .

- SAR Studies : Substituent variations (e.g., trifluoromethyl groups) enhance lipophilicity, improving membrane permeability in antimicrobial assays .

Data Analysis

Q. Q6. How should researchers address contradictions between computational predictions and experimental data in benzoimidazole derivative studies?

- Validation of Force Fields : Compare DFT-optimized geometries with crystallographic data to refine parameters (e.g., torsion angles in morpholine) .

- Error Analysis in Crystallography : Use R-factor convergence and electron density residuals (e.g., ) to identify model bias .

- Statistical Validation : Apply Bland-Altman plots to reconcile discrepancies in bioactivity IC values from different assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.